N-(Heptan-2-yl)cyclohexanamine

Description

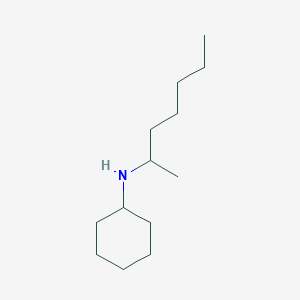

Structure

2D Structure

Properties

IUPAC Name |

N-heptan-2-ylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h12-14H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOITWQWJJDLQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563540 | |

| Record name | N-(Heptan-2-yl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92162-22-6 | |

| Record name | N-(Heptan-2-yl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Heptan 2 Yl Cyclohexanamine and Analogous Secondary Amines

Reductive Amination Approaches for Secondary Amine Synthesis

Reductive amination stands as one of the most widely utilized and efficient methods for the preparation of amines. wikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of N-(Heptan-2-yl)cyclohexanamine, this would entail the reaction of cyclohexanone (B45756) with heptan-2-amine or 2-heptanone (B89624) with cyclohexylamine (B46788), followed by reduction.

Catalytic Strategies in Reductive Amination of Ketones with Primary Amines to Form Secondary Amines

The direct reductive amination of ketones with primary amines is a highly attractive one-pot reaction. wikipedia.org A variety of catalytic systems have been developed to facilitate this transformation, often employing transition metals. Precious metal-based heterogeneous catalysts, particularly those based on palladium, are frequently used. bohrium.com However, there is a growing interest in developing more sustainable and cost-effective catalysts based on abundant 3d metals like nickel and iron. bohrium.comd-nb.info For instance, nickel-based heterogeneous catalysts have been shown to be effective, where the nickel dehydrogenates an alcohol to a ketone, which then reacts with an amine to form an imine that is subsequently reduced. wikipedia.org Homogeneous catalysts, such as those based on iridium(III), have also demonstrated high efficiency in the reductive amination of ketones. wikipedia.org

A significant challenge in catalytic reductive amination is preventing side reactions, such as the reduction of the carbonyl compound itself or over-alkylation of the amine. bohrium.com The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the desired secondary amine. For example, a reusable iron-based catalyst system has been reported for the selective synthesis of primary amines via reductive amination, highlighting the potential for developing selective catalysts for secondary amine synthesis as well. d-nb.info

| Catalyst System | Reactants | Product | Key Features |

| Nickel-based heterogeneous catalyst | Ketone, Primary Amine, H₂ | Secondary Amine | Utilizes abundant metal, proceeds via imine intermediate. wikipedia.org |

| Palladium-based heterogeneous catalyst | Ketone, Primary Amine, H₂ | Secondary Amine | Commonly used, high efficiency. bohrium.com |

| Iridium(III)-based homogeneous catalyst | Ketone, Primary Amine, Formate (B1220265) | Secondary Amine | Environmentally friendly, mild conditions. wikipedia.org |

| Iron-based reusable catalyst | Ketone, Ammonia, H₂ | Primary Amine | Demonstrates potential for selective amination. d-nb.info |

Chemoenzymatic Reductive Amination for Chiral Secondary Amines

The synthesis of chiral amines is of paramount importance in the pharmaceutical industry. Chemoenzymatic methods, which combine chemical and enzymatic steps, have emerged as powerful tools for achieving high enantioselectivity. acs.org Imine reductases (IREDs) and reductive aminases (RedAms) are classes of enzymes that can catalyze the asymmetric reduction of imines to chiral amines. researchgate.netnih.gov

A chemoenzymatic approach to synthesizing chiral secondary amines could involve the in-situ formation of a prochiral imine from a ketone and a primary amine, followed by stereoselective reduction catalyzed by an engineered enzyme. researchgate.net For example, a process could be designed where cyclohexanone and heptan-2-amine react to form an imine, which is then reduced by a specific IRED or RedAm to yield a single enantiomer of this compound. The use of amine dehydrogenases (AmDHs) in cascade reactions further expands the possibilities for chiral amine synthesis from readily available starting materials. acs.orgdovepress.com

Recently, a chemoenzymatic synthesis of (R)-selegiline was developed using an imine reductase mutant that showed high conversion and stereoselectivity for the reductive amination of phenylacetone (B166967) and propargylamine. nih.gov This highlights the potential of engineering enzymes for the synthesis of specific chiral secondary amines. nih.gov

| Enzyme Class | Reaction | Key Features |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | High enantioselectivity for chiral amines. researchgate.netnih.gov |

| Reductive Aminases (RedAms) | Reductive amination of ketones with primary amines | Catalyzes both imine formation and reduction. acs.org |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones/aldehydes | Enables synthesis of chiral amines from simple starting materials. acs.orgdovepress.com |

| Amine Transaminases (ATAs) | Conversion of ketones to chiral amines | Used in cascade reactions for complex chiral amine synthesis. acs.org |

Mechanistic Insights into Reductive Amination Processes

Recent studies using Density Functional Theory (DFT) have provided deeper insights into the catalytic cycles of reductive amination. For instance, in borane-catalyzed reductions, the mechanism can be complex, involving frustrated Lewis pairs and the activation of Si-H or H-H bonds. nih.govwindows.net It has been proposed that in some cases, the rate-determining step is the hydride transfer from a formate anion to a protonated imine. rsc.org Understanding these mechanistic details is crucial for the rational design of more efficient and selective catalysts. For instance, investigations into B(C₆F₅)₃ catalyzed imine reduction have highlighted the critical role of water and the nature of the nucleophile in determining the reaction outcome. nih.govwindows.net

N-Alkylation Strategies for Constructing this compound Scaffolds

N-alkylation offers an alternative and direct route to secondary amines. This approach involves the formation of a new C-N bond by reacting a primary amine with an alkylating agent.

Direct N-Alkylation of Primary Amines with Alcohols

The direct N-alkylation of amines with alcohols is an atom-economical and environmentally friendly method, as the only byproduct is water. rhhz.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde or ketone by a catalyst, which then reacts with the amine to form an imine. chemrxiv.org The catalyst, which had accepted the hydrogen, then reduces the imine to the secondary amine. chemrxiv.org

Various catalytic systems have been developed for this transformation, including those based on transition metals like tungsten and iridium, as well as metal-free approaches. chemrxiv.orgrsc.org For example, a tungsten-catalyzed N-alkylation of amines with primary alcohols has been reported to tolerate a wide range of functional groups. chemrxiv.org Lewis acids such as AlCl₃ have also been employed to mediate the N-alkylation of amines with alcohols. rhhz.net Furthermore, base-catalyzed transition-metal-free methods have been developed, offering a novel "hemiaminal" mechanistic model. researchgate.net

| Catalyst/Promoter | Reactants | Product | Key Features |

| Tungsten complex | Primary Amine, Primary Alcohol | Secondary Amine | "Borrowing hydrogen" mechanism, broad substrate scope. chemrxiv.org |

| AlCl₃ | Aromatic/Aliphatic Amine, Primary/Secondary Alcohol | N-alkylated Amine | Inexpensive Lewis acid catalyst. rhhz.net |

| Base-catalyzed | Amine, Alcohol | Secondary Amine | Transition-metal-free, proceeds via a proposed hemiaminal intermediate. researchgate.net |

| HI/NaHSO₄ | Amine, Primary Alcohol | Substituted Amine | Inexpensive catalysts, excellent functional group tolerance. chinesechemsoc.org |

Selective N-Alkylation Utilizing Dialkyl Carbonates as Alkylating Agents

Dialkyl carbonates (DACs) have emerged as green and safe alkylating agents for the N-alkylation of amines. nih.govacs.org Compared to traditional alkylating agents like alkyl halides, DACs are less toxic and produce environmentally benign byproducts such as alcohols and carbon dioxide. nih.govacs.org

The challenge with using DACs is their lower reactivity, which often necessitates the use of a catalyst. nih.gov Various catalysts, including bases, transition-metal complexes, and zeolites, have been employed to enhance the reactivity and selectivity of N-alkylation with DACs. nih.govacs.org For instance, the use of NaY faujasite, a type of zeolite, has been shown to be highly selective for the mono-N-alkylation of primary aromatic amines with dialkyl carbonates, proceeding without the need for a solvent. organic-chemistry.org This method is advantageous as it minimizes overalkylation, a common issue with more reactive alkylating agents. organic-chemistry.orgresearchgate.net The reaction is believed to occur within the polar cavities of the zeolite. organic-chemistry.org

| Catalyst | Reactants | Product | Key Features |

| NaY faujasite (zeolite) | Primary Aromatic Amine, Dialkyl Carbonate | Mono-N-alkylated Aniline (B41778) | High selectivity, solvent-free conditions, reusable catalyst. organic-chemistry.org |

| Cu–Zr bimetallic nanoparticles | Amine, Dimethyl Carbonate | N-alkylated Amine | Environmentally benign, avoids toxic reagents. nih.gov |

Green Chemistry Principles in N-Alkylation Methodologies

The N-alkylation of amines with alcohols represents a significant advancement in green chemistry. acs.org This method, often referred to as the "hydrogen borrowing" or "hydrogen autotransfer" process, utilizes alcohols as alkylating agents, generating water as the sole byproduct. researchgate.netchemrxiv.org This approach is inherently more atom-economical and environmentally benign compared to traditional methods that employ alkyl halides, which produce stoichiometric amounts of salt waste. acs.orgresearchgate.net

Transition metal catalysts, particularly those based on iridium and ruthenium with N-heterocyclic carbene (NHC) ligands, have proven highly effective for this transformation. acs.org These catalysts facilitate the dehydrogenation of the alcohol to an aldehyde in situ. The aldehyde then condenses with the primary amine to form an imine, which is subsequently reduced by the initially abstracted hydrogen to yield the secondary amine. chemrxiv.org Palladium-based catalysts have also demonstrated high efficiency and selectivity for N-alkylation reactions under mild conditions. chemrxiv.org

Recent research has also explored the use of heterogeneous catalysts, such as copper-based systems, which offer the advantages of easy separation and recyclability. researchgate.net Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a green technique for the direct mono-N-alkylation of aromatic amines with alkyl halides in water, eliminating the need for a catalyst. researchgate.net The application of these green principles is crucial for developing sustainable industrial processes for the synthesis of secondary amines. rug.nl

Table 1: Comparison of Catalytic Systems for N-Alkylation of Amines with Alcohols

| Catalyst System | Metal | Ligand/Support | Key Advantages | Reference |

| NHC-Ir(III) | Iridium | N-Heterocyclic Carbene | High efficiency, solvent-free conditions | acs.org |

| NHC-Ru(II) | Ruthenium | N-Heterocyclic Carbene | Effective for N-alkylation | acs.org |

| Palladium-based | Palladium | Various | High efficiency, mild conditions, selectivity | chemrxiv.org |

| Copper-based | Copper | Heterogeneous Support | Recyclability, no additives required | researchgate.net |

Stereoselective Synthesis of Chiral Secondary Amines Relevant to this compound

The synthesis of chiral amines, where the nitrogen atom is attached to a stereogenic center, is of paramount importance. This compound possesses such a chiral center at the second position of the heptyl group. The following sections detail advanced methods for achieving high enantioselectivity in the synthesis of analogous chiral secondary amines.

Enantioselective Catalytic Hydrogenation of Imines

The asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for producing optically active chiral amines. nih.gov This technique has been successfully applied on an industrial scale. nih.gov Imines, however, present challenges as substrates compared to ketones due to potential hydrolysis and the presence of E/Z isomers. nih.gov

Significant progress has been made using transition metal catalysts, particularly those based on iridium and iron. nih.govnih.gov Iridium complexes with chiral phosphine-amine-phosphine ligands have been developed to create a crowded chiral pocket, enabling the catalyst to differentiate between two alkyl groups on the imine and achieve high enantioselectivity in the hydrogenation of dialkyl imines. chinesechemsoc.org Iron-based catalysts, being more earth-abundant, are a focus of current research and have shown excellent enantioselectivity in the hydroboration of N-alkyl imines, matching the performance of noble metal catalysts. nih.gov

Cooperative catalysis, involving a chiral Brønsted acid and a transition metal complex, has also been explored to enhance enantioselectivity in imine hydrogenation. nih.gov The development of these catalytic systems provides a powerful tool for the synthesis of a wide range of chiral secondary amines.

Table 2: Performance of Catalysts in Enantioselective Imine Hydrogenation

| Catalyst Type | Metal | Reaction Type | Key Feature | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane | Iridium | Asymmetric Hydrogenation | Effective for N-alkyl α-aryl furan-containing imines | Up to 90% | nih.gov |

| Iron pincer complex | Iron | Asymmetric Hydroboration | Highly enantioselective for N-alkyl imines | Up to >99% | nih.gov |

| Ir/spiro phosphine-amine-phosphine | Iridium | Asymmetric Hydrogenation | Distinguishes between two alkyl groups | Up to 98% | chinesechemsoc.org |

Biocatalytic Routes Employing ω-Transaminases and Monoamine Oxidase Variants

Biocatalysis offers a highly selective and sustainable alternative for the synthesis of chiral amines under mild conditions. nih.gov ω-Transaminases (ω-TAs) and monoamine oxidase (MAO) variants are two key enzyme families utilized for this purpose. nih.gov

ω-Transaminases catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantioselectivity. acs.orgmdpi.com This process is highly attractive for its ability to generate α-chiral primary amines from corresponding ketones. acs.org The mechanism involves a ping-pong bi-bi kinetic model where the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor mediates the amine transfer. mdpi.com

Monoamine oxidase from Aspergillus niger (MAO-N) and its engineered variants are effective in the deracemization of primary, secondary, and tertiary amines. nih.gov Cascade reactions combining the activity of ω-TAs and MAO-N have been developed for the synthesis of complex chiral molecules, such as 2,5-disubstituted pyrrolidines, with excellent enantio- and diastereoselectivity. nih.gov These biocatalytic systems can be performed in one-pot, avoiding costly intermediate purification steps. nih.gov

Brønsted Base Catalyzed C–C and C–N Bond Forming Reactions for Chiral Amines

Chiral Brønsted base catalysis has emerged as a powerful strategy for the enantioselective synthesis of amines. core.ac.uk These catalysts, which are strong bases, can deprotonate substrates to generate reactive intermediates in a stereocontrolled manner. researchgate.net Chiral cyclopropenimines have been shown to be effective Brønsted base catalysts in enantioselective Michael and Mannich reactions. researchgate.net

In the context of amine synthesis, these catalysts can be used in reactions that form new C-C or C-N bonds. For instance, chiral Brønsted base catalysts have been successfully employed in the asymmetric Mannich-type reactions of malonate esters with imines to produce chiral β-amino esters. researchgate.net The development of highly reactive chiral metal amides, acting as Lewis acid/Brønsted base catalysts, has allowed for highly efficient asymmetric [3 + 2] cycloadditions with very low catalyst loadings. beilstein-journals.org Chiral calcium complexes have also been utilized as Brønsted base catalysts for the asymmetric addition of α-amino acid derivatives to α,β-unsaturated carbonyl compounds. acs.org These methods provide atom-economical routes to complex chiral amine structures. beilstein-journals.org

Computational and Theoretical Investigations of N Substituted Amines

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of chemical reactions and molecular properties. mdpi.comscispace.com DFT methods offer a balance between computational cost and accuracy, enabling the study of complex systems like N-substituted amines. scispace.comacs.org

Elucidation of Reaction Mechanisms for Amine Formation (e.g., Iminium Ion Formation)

Studies have shown that the formation of the iminium ion can be the rate-determining step in some catalytic cycles. rsc.org The mechanism can be influenced by the presence of co-catalysts, such as acids or even other molecules like thiourea, which can assist in the hydroxyl group's departure by forming hydrogen bonds. nih.gov In some cases, an alternative to the classic iminium-ion pathway may exist, such as a single irreversible SN2′ type step, especially in the absence of an acid co-catalyst. nih.gov

Analysis of Electronic Structure and Reactivity Profiles of Secondary Amines

The electronic structure of a secondary amine is fundamental to its reactivity. numberanalytics.com DFT calculations provide a detailed picture of the electron distribution within the molecule, highlighting regions of high or low electron density. rsc.orgosti.gov This information is crucial for understanding where a molecule is likely to act as a nucleophile or be susceptible to electrophilic attack.

The reactivity of amines is influenced by the nature of the substituents attached to the nitrogen atom. osti.govbohrium.com Electron-donating groups increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease nucleophilicity. osti.gov Computational models can quantify these effects by calculating properties like atomic charges and molecular orbital energies. mdpi.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and shapes dictate how the amine will interact with other molecules. numberanalytics.com

Computational Studies of Intermolecular Interactions and Transition States

Intermolecular interactions, such as hydrogen bonding, play a critical role in the reactions of amines. acs.orgrsc.org DFT calculations can model these non-covalent interactions with a high degree of accuracy, revealing their impact on the stability of reactants, products, and transition states. acs.org For example, in the formation of an iminium ion, hydrogen bonding between the amine, the carbonyl compound, and any catalyst present can significantly lower the energy of the transition state, thereby accelerating the reaction.

The geometry of the transition state is a key determinant of the reaction rate and selectivity. rsc.orgdnu.dp.ua Computational methods allow for the precise localization of transition state structures and the calculation of their energies. rsc.org This information can be used to construct detailed potential energy surfaces that map the entire course of a reaction, providing a comprehensive understanding of the factors that control its outcome. bohrium.com

Structure-Reactivity Relationship Studies in N-(Heptan-2-yl)cyclohexanamine Analogues

Understanding how the structure of an amine influences its reactivity is a central theme in organic chemistry. numberanalytics.comwindows.net For this compound and its analogues, computational studies can systematically probe these relationships.

Effects of Amine Structure on Reaction Barriers and Proton Affinities

The structure of an amine has a direct impact on its basicity and nucleophilicity, which in turn affects reaction barriers. devagirijournals.compnas.org The proton affinity (PA), which is the negative of the enthalpy change for the protonation of a molecule in the gas phase, is a key measure of intrinsic basicity. devagirijournals.comresearchgate.net Computational methods can accurately calculate proton affinities for a wide range of amines. pnas.orgresearchgate.netresearchgate.net

Generally, the proton affinity of amines increases with the size and number of alkyl substituents on the nitrogen atom due to the electron-donating inductive effect of these groups. pnas.org For cyclic amines, ring size also plays a role, with larger rings often exhibiting higher proton affinities. pnas.org DFT studies have shown a correlation between calculated proton affinities and the energy barriers for reactions such as iminium ion formation, suggesting that the ease of protonation and deprotonation is a key factor in catalytic activity. rsc.org

The table below presents computationally derived proton affinities for a selection of secondary amines, illustrating the effect of structure on this fundamental property.

| Amine | Calculated Proton Affinity (kcal/mol) |

| Dimethylamine | 221.6 pnas.org |

| Diethylamine | 227.9 pnas.org |

| N-Methyl-ethylamine | 225.2 pnas.org |

| Pyrrolidine | 228.0 pnas.org |

| Piperidine | 229.0 pnas.org |

| N-Methylcyclohexylamine | 232.3 pnas.org |

Data obtained from computational studies at the G3(MP2)B3 or similar high levels of theory. pnas.org

Influence of Substituents on Amine Reactivity and Selectivity

Substituents on the amine can exert both electronic and steric effects that modulate reactivity and selectivity. bohrium.comdnu.dp.ua Electron-donating substituents generally increase the rate of reactions where the amine acts as a nucleophile, while electron-withdrawing groups have the opposite effect. osti.gov DFT calculations can be used to quantify these electronic effects, for instance, by analyzing the impact of substituents on the charge of the nitrogen atom or the energy of the HOMO. acs.org

Steric hindrance, caused by bulky substituents near the reactive nitrogen center, can significantly slow down a reaction by impeding the approach of the other reactant. numberanalytics.comdnu.dp.ua Computational studies can model these steric interactions and predict their influence on reaction rates. dnu.dp.ua In addition to affecting the rate, substituents can also control the selectivity of a reaction, directing the formation of one product over another. bohrium.com For example, in reactions involving chiral amines, substituents on the chiral center can influence the stereochemical outcome of the reaction.

Theoretical studies on the effect of substituents in various amine reactions, such as reductive deamination and reactions with carbonyl compounds, have demonstrated that both electronic and steric factors play a crucial role in determining the reaction's efficiency and outcome. nih.govacs.orgfrontiersin.org

Advanced Spectroscopic Characterization of N Heptan 2 Yl Cyclohexanamine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amine Structure Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. savemyexams.com By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.com For a secondary amine like N-(Heptan-2-yl)cyclohexanamine, both proton (¹H) and carbon-13 (¹³C) NMR spectra yield characteristic signals that enable unambiguous structure determination. exeter.ac.uk

In the ¹H NMR spectrum of a secondary amine, several key signals are of diagnostic importance. The proton attached to the nitrogen (N-H) typically appears as a broad singlet, with a chemical shift that can vary over a wide range (commonly δ 1-5 ppm) depending on factors like solvent, concentration, and temperature. libretexts.org This broadening is a result of rapid chemical exchange and quadrupole effects from the nitrogen atom.

The protons on the carbons directly bonded to the nitrogen atom, known as α-carbon protons, are also highly informative. In this compound, there are two such protons: one on the cyclohexyl ring (C1-H) and one on the heptyl chain (C2'-H). Due to the electron-withdrawing effect of the adjacent nitrogen, these protons are deshielded and their signals are shifted downfield compared to other aliphatic protons, typically appearing in the δ 2.5-3.5 ppm range. libretexts.org The multiplicity of these signals, determined by the number of neighboring protons according to the n+1 rule, helps confirm their position. hw.ac.ukpressbooks.pub The remaining protons of the cyclohexyl and heptyl groups resonate at higher fields (upfield), in the characteristic aliphatic regions of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 1.0 - 3.0 | Broad Singlet (br s) |

| Cyclohexyl-CH-N | 2.5 - 3.2 | Multiplet (m) |

| Heptyl-CH-N | 2.6 - 3.3 | Multiplet (m) |

| Cyclohexyl-CH₂ | 1.0 - 2.0 | Multiplet (m) |

| Heptyl-CH₂ | 1.2 - 1.7 | Multiplet (m) |

| Heptyl-CH₃ (terminal) | 0.8 - 1.0 | Triplet (t) |

While ¹H NMR reveals the proton environment, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In a typical proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single sharp peak. savemyexams.compressbooks.pub This allows for a direct count of the distinct carbon environments within the molecule.

For this compound, due to the lack of symmetry, all 13 carbon atoms are expected to be chemically distinct and thus produce 13 unique signals. Similar to ¹H NMR, the chemical shifts of the α-carbons—the two carbons directly attached to the nitrogen—are significantly shifted downfield (typically δ 50-60 ppm) because of the nitrogen's electronegativity. uoi.gr The other carbons of the cyclohexyl and heptyl moieties appear at higher fields, in the typical aliphatic range (δ 10-40 ppm). azooptics.com The chemical shift values allow for the precise assignment of each carbon atom to its position in the molecular framework. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl-C-N | 55 - 65 |

| Heptyl-C-N | 52 - 62 |

| Cyclohexyl-CH₂ | 24 - 35 |

| Heptyl-CH₂ | 22 - 40 |

| Heptyl-CH₃ (terminal) | ~14 |

For complex molecules or to resolve any ambiguities from one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. numberanalytics.com These experiments provide correlation data that map the relationships between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would show correlations between the α-protons and their neighbors on the cyclohexyl and heptyl chains, confirming the connectivity of the alkyl groups. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. numberanalytics.com It is invaluable for definitively assigning protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.comipb.pt For this compound, an HMBC spectrum would show a crucial correlation between the N-H proton and the α-carbons on both the cyclohexyl and heptyl groups, providing unequivocal proof of the N-substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rockymountainlabs.com The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. nih.gov

The most diagnostic feature in the IR spectrum of this compound is the N-H stretch, which is characteristic of a secondary amine. Secondary amines (R₂NH) exhibit a single, moderately weak absorption band in the 3300-3350 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com This distinguishes them from primary amines (RNH₂), which show two bands in this region (one for symmetric and one for asymmetric stretching), and tertiary amines (R₃N), which show no N-H stretching absorption at all. orgchemboulder.comwpmucdn.com The presence of this single N-H peak is strong evidence for the secondary amine functional group.

Beyond the primary functional group region, the IR spectrum contains a complex area known as the fingerprint region, which generally spans from 1500 cm⁻¹ to 500 cm⁻¹. This region contains a multitude of absorption bands arising from complex vibrational interactions within the molecule, including C-C stretching, C-N stretching, and various bending (scissoring, wagging, twisting) vibrations. nih.govorgchemboulder.com

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3350 | Weak to Medium |

| C-H Stretch | Alkane (sp³ C-H) | 2850 - 2960 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium to Weak |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methylcyclohexylamine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For N-substituted amines like this compound, MS provides clear, interpretable data based on established principles of ionization and fragmentation.

Determination of Molecular Ion and Isotopic Patterns

The molecular ion (M⁺·) is formed when a molecule loses an electron during ionization in the mass spectrometer. creative-proteomics.com Its mass-to-charge ratio (m/z) provides the molecular weight of the analyte. creative-proteomics.com A key principle for nitrogen-containing compounds is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd-numbered mass. libretexts.orgwhitman.edu this compound, with the chemical formula C₁₃H₂₇N, contains one nitrogen atom and has a calculated nominal molecular mass of 197 amu. Therefore, its mass spectrum is expected to show a molecular ion peak at m/z 197.

The abundance of the molecular ion peak depends on its stability; for many aliphatic amines, this peak can be weak or even absent. whitman.eduarizona.edu However, the presence of the cyclohexyl ring may lend sufficient stability for the molecular ion of this compound to be observable.

In addition to the molecular ion peak, mass spectra display isotopic peaks at higher mass units. The most significant of these is the M+1 peak, which arises from the natural abundance of the ¹³C isotope. neu.edu.tr For a molecule with 13 carbon atoms, the intensity of the M+1 peak can be estimated and serves to confirm the carbon count in the molecular formula.

Table 1: Predicted Molecular and Isotopic Ion Data for this compound

| Ion | m/z (Nominal) | Description | Expected Relative Abundance |

| M⁺· | 197 | Molecular ion containing ¹²C, ¹H, and ¹⁴N. | Dependent on stability |

| [M+1]⁺· | 198 | Isotopic ion containing one ¹³C atom. | Approx. 14.4% of M⁺· |

| [M+2]⁺· | 199 | Isotopic ion containing two ¹³C atoms or one ¹⁵N. | Minor |

Note: The relative abundance of the [M+1]⁺· peak is estimated based on the number of carbon atoms (13) multiplied by the natural abundance of ¹³C (~1.1%).

Elucidation of Fragmentation Pathways (e.g., α-cleavage) in Secondary Amines

The most characteristic fragmentation pathway for aliphatic amines under electron ionization is α-cleavage. libretexts.orglibretexts.org This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. future4200.com The charge is retained by the nitrogen-containing fragment, resulting in the formation of a resonance-stabilized immonium ion, which often corresponds to the base peak (the most intense peak) in the spectrum. libretexts.orgarizona.edu

For a secondary amine like this compound, α-cleavage can occur on either of the alkyl substituents attached to the nitrogen.

Cleavage of the Heptyl Group: The bond between the second and third carbon of the heptyl chain can break, leading to the loss of a pentyl radical (C₅H₁₁•). This is often the preferred pathway as it involves the loss of the largest possible alkyl radical. whitman.edu

Cleavage of the Cyclohexyl Ring: Ring-opening fragmentation can occur via cleavage of the C-C bond within the cyclohexyl ring that is alpha to the point of nitrogen attachment. whitman.edupressbooks.pub

These primary fragmentation events lead to characteristic immonium ions that are diagnostic for the structure of the original molecule. Further fragmentation can occur, for instance, through hydride-shift rearrangements in the initial fragment ions. future4200.com

Table 2: Predicted α-Cleavage Fragmentation of this compound

| Cleavage Site | Lost Radical | Immonium Ion Fragment | Predicted m/z |

| C-C bond in heptyl group | Pentyl radical (•C₅H₁₁) | [C₆H₁₁NHCH(CH₃)]⁺ | 126 |

| C-C bond in heptyl group | Methyl radical (•CH₃) | [C₆H₁₁NHCH(C₆H₁₃)]⁺ | 182 |

| C-C bond in cyclohexyl ring | Alkyl radical from ring | [C₅H₁₀=N(H)CH(CH₃)(C₅H₁₁)]⁺ | 196 |

Other Advanced Spectroscopic Methods

Beyond mass spectrometry, other advanced techniques can probe the more subtle electronic and interactive properties of this compound, focusing on the behavior of the nitrogen lone pair electrons.

Photoelectron Spectroscopy for Investigating Electronic Properties of Amine Lone Pairs

Photoelectron Spectroscopy (PES) is a powerful technique used to measure the ionization potentials of electrons in a molecule, providing direct insight into the energies of molecular orbitals. rsc.org For amines, the highest occupied molecular orbital (HOMO) is typically the non-bonding orbital containing the nitrogen's lone pair of electrons (nN). d-nb.info The energy required to remove an electron from this orbital—its ionization potential—is a fundamental electronic property.

The ionization potential of the amine lone pair is directly related to its gas-phase basicity and nucleophilicity. rsc.orgrsc.org The electronic environment created by the alkyl substituents significantly influences this value. In this compound, the electron-donating inductive effects of the heptyl and cyclohexyl groups increase the energy of the lone pair orbital, making the electron easier to remove compared to a primary amine or ammonia. This results in a lower ionization potential. lsu.edu Studies on simpler secondary and tertiary amines show a clear trend of decreasing ionization potential with increased alkyl substitution, which correlates with increased gas-phase basicity. rsc.org The PES spectrum of an amine typically shows a distinct, sharp band corresponding to the ionization of the lone pair electron, distinguishing it from the broader bands associated with sigma (σ) bond electrons. d-nb.info

Table 3: Typical Vertical Ionization Potentials for Amine Lone Pairs

| Compound Class | Example | Typical Lone Pair IP (eV) |

| Primary Amine | Methylamine | ~9.7 |

| Secondary Amine | Dimethylamine | ~8.9 |

| Tertiary Amine | Trimethylamine | ~8.5 |

| Cyclic Secondary Amine | Piperidine | ~8.7 |

Note: The ionization potential for this compound would be expected to be in the range of similar aliphatic secondary amines, influenced by the specific steric and electronic effects of its substituents.

Fluorescence Spectroscopy for Probing Intermolecular Interactions involving N-substituted Amines

Fluorescence spectroscopy is a highly sensitive method for studying intermolecular interactions. mdpi.com While this compound is not itself fluorescent, its nitrogen lone pair enables it to interact with fluorescent probe molecules (fluorophores). These interactions can cause predictable changes in the fluorophore's emission spectrum, allowing for the study of processes like hydrogen bonding and electron transfer.

When an N-substituted amine is in proximity to an excited fluorophore, it can act as a quencher, deactivating the excited state and reducing the fluorescence intensity. acs.org This quenching can occur through photoinduced electron transfer (PET), where the amine's lone pair electron is transferred to the excited fluorophore. The efficiency of this process is governed by the amine's ionization potential and steric factors around the nitrogen atom. acs.org

Furthermore, the nitrogen atom's lone pair can act as a hydrogen bond acceptor. rsc.org If a fluorescent probe contains a hydrogen bond donor group (e.g., a hydroxyl or amide group), the formation of a hydrogen bond with the amine can alter the electronic distribution within the fluorophore, leading to a shift in its emission wavelength or a change in its fluorescence quantum yield. mdpi.com By observing these spectral changes, fluorescence spectroscopy can provide detailed evidence and kinetic data on the intermolecular forces involving N-substituted amines.

Table 4: Probing Intermolecular Interactions of N-substituted Amines with Fluorescence Spectroscopy

| Interaction Type | Spectroscopic Observation | Underlying Mechanism |

| Dynamic Quenching | Decrease in fluorescence intensity and lifetime. | Photoinduced Electron Transfer (PET) from the amine lone pair to the excited fluorophore. |

| Hydrogen Bonding | Shift in emission wavelength (solvatochromism), change in fluorescence intensity. | Formation of a hydrogen bond between the amine (acceptor) and a fluorophore (donor), altering the probe's electronic state. |

| Exciplex Formation | Appearance of a new, broad, red-shifted emission band. | Formation of an excited-state complex between the amine and the fluorophore. |

Role of N Heptan 2 Yl Cyclohexanamine and Secondary Amines in Catalysis and Supramolecular Chemistry

Amines as Organocatalysts in Organic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry. Secondary amines are a cornerstone of this field, primarily through their ability to form key intermediates such as iminium ions and enamines.

Iminium Ion Catalysis: Mechanism and Applications

Iminium ion catalysis is a pivotal activation mode in organocatalysis, particularly for α,β-unsaturated aldehydes and ketones. The reaction of a secondary amine with an α,β-unsaturated carbonyl compound generates a positively charged iminium ion. mdpi.comnih.govtue.nlbldpharm.com This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. mdpi.comnih.gov

The general mechanism for iminium ion catalysis is a catalytic cycle that begins with the formation of the iminium ion, followed by a nucleophilic attack, and finally, hydrolysis to release the product and regenerate the amine catalyst. bldpharm.com This type of catalysis is instrumental in a variety of asymmetric transformations, including cycloadditions and conjugate additions, often proceeding with high enantioselectivity when a chiral amine is used. mdpi.comnih.gov The reactions are often practical as they can be conducted in the presence of moisture and air. mdpi.comnih.gov

While no specific studies detail the use of N-(Heptan-2-yl)cyclohexanamine in iminium ion catalysis, its structure as a chiral secondary amine suggests its potential as a catalyst in such reactions. The presence of the chiral center on the heptyl group could influence the stereochemical outcome of the reaction.

Table 1: Representative Applications of Iminium Ion Catalysis

| Reaction Type | Catalyst Type | Substrate Example | Nucleophile Example | Product Type |

| Diels-Alder | Chiral Imidazolidinone | α,β-Unsaturated Aldehyde | Diene | Cyclohexene Derivative |

| Michael Addition | Chiral Pyrrolidine Derivative | α,β-Unsaturated Ketone | Malonate | Adduct with new C-C bond |

| Friedel-Crafts Alkylation | Chiral Secondary Amine | α,β-Unsaturated Aldehyde | Indole | Alkylated Indole |

Enamine Catalysis: Formation, Reactivity, and Synthetic Utility

Enamine catalysis is another powerful strategy in organocatalysis where secondary amines react with enolizable aldehydes or ketones to form nucleophilic enamine intermediates. nih.govbldpharm.com This activation mode effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, transforming it into a potent nucleophile that can react with a wide range of electrophiles. The formation of enamines is a reversible, acid-catalyzed process involving the loss of a water molecule. bldpharm.com

The reactivity of the enamine is dictated by its electronic nature, with the nitrogen atom acting as a strong π-donor, which increases the nucleophilicity of the α-carbon. bldpharm.com This allows for a variety of synthetic transformations, including α-alkylation, α-acylation, and conjugate additions. bldpharm.com When chiral secondary amines are employed, these reactions can be rendered highly enantioselective. nih.gov The pyramidalization of the nitrogen atom in the enamine intermediate can have a significant effect on its reactivity. thno.org

Given that this compound is a chiral secondary amine, it could theoretically be used to generate chiral enamines for asymmetric synthesis. The stereochemistry of the resulting products would be influenced by the chiral environment created by the catalyst.

Table 2: Key Transformations via Enamine Catalysis

| Transformation | Electrophile | Product |

| α-Alkylation | Alkyl Halide | α-Alkylated Aldehyde/Ketone |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

| α-Amination | Azodicarboxylate | α-Amino Aldehyde/Ketone |

Amines in Transition Metal Catalysis as Ligands

Secondary amines, including this compound, can also play a crucial role in transition metal catalysis by serving as ligands that coordinate to the metal center. The electronic and steric properties of the amine ligand can profoundly influence the activity, selectivity, and stability of the metal catalyst.

Design and Synthesis of Chiral Amine-Based Ligands for Asymmetric Catalysis

The design and synthesis of chiral ligands are central to the field of asymmetric catalysis. Chiral amines and their derivatives are frequently incorporated into ligand scaffolds to induce enantioselectivity in metal-catalyzed reactions. rsc.orgnih.govsigmaaldrich.com These ligands can be synthesized from readily available chiral precursors, such as amino acids or naturally occurring alkaloids. rsc.orgsciencenet.cn The synthesis often involves the functionalization of a chiral backbone with coordinating groups like phosphines, oxazolines, or other nitrogen-containing moieties. nih.govgoogle.com

For instance, chiral diamines can be prepared and subsequently modified to create bidentate or polydentate ligands that can chelate to a metal center, creating a well-defined chiral environment around the catalytic site. sciencenet.cn The rigidity and steric bulk of the ligand are critical factors in achieving high levels of stereocontrol. sigmaaldrich.com While the synthesis of this compound itself can be achieved through methods like the hydrogenation of aniline (B41778) followed by N-alkylation, prepchem.com its direct application as a chiral ligand in a published catalytic system is not documented. However, its structural motifs are present in more complex and successful ligand architectures.

Table 3: Common Chiral Amine Scaffolds in Asymmetric Ligands

| Scaffold | Origin/Synthesis | Common Applications |

| 1,2-Diaminocyclohexane (DACH) | Resolution of racemic mixture | Hydrogenation, Cycloaddition |

| Pyrrolidine | From Proline | Aldol, Mannich reactions |

| Cinchona Alkaloids | Natural Products | Dihydroxylation, Aminohydroxylation |

Metal-Amine Complexes in C–C and C–N Bond Forming Reactions

Metal-amine complexes are workhorses in catalysis, facilitating a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions. mdpi.comnih.gov In these reactions, the amine can act as a ligand that modulates the electronic properties and steric environment of the metal center, or it can be a substrate that undergoes transformation. Transition metal-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, relies on metal complexes, often with phosphine (B1218219) or N-heterocyclic carbene ligands, to couple amines with aryl halides or pseudohalides. nih.gov

Similarly, C-C bond-forming reactions, like the Heck and Suzuki couplings, utilize transition metal catalysts where amine-containing ligands can enhance catalytic efficiency and selectivity. mdpi.com The lone pair of electrons on the nitrogen atom of an amine can coordinate to a transition metal ion, forming a dative covalent bond. nih.gov This interaction is fundamental to the role of amines as ligands. While specific applications of this compound in this context are not reported, related N-alkyl cyclohexanamines have been studied in reactions like palladium-catalyzed C(sp³)–H alkenylation. acs.org

Table 4: Examples of Metal-Catalyzed C-C and C-N Bond Forming Reactions

| Reaction | Metal Catalyst | Ligand Type | Bond Formed |

| Buchwald-Hartwig Amination | Palladium, Copper | Phosphine, N-Heterocyclic Carbene | C-N |

| Suzuki Coupling | Palladium | Phosphine | C-C |

| Heck Reaction | Palladium | Phosphine, N-heterocyclic Carbene | C-C |

| Chan-Lam Coupling | Copper | N-donor ligands | C-N |

Supramolecular Assemblies Involving Amine Recognition and Functionality

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. nih.gov Amines are versatile building blocks in supramolecular chemistry due to their ability to participate in hydrogen bonding, electrostatic interactions (when protonated), and metal coordination. acs.org

The self-assembly of molecules into well-defined, ordered structures is a key principle of supramolecular chemistry. nih.govnih.gov These assemblies can range from simple dimers to complex, hierarchical structures like vesicles, fibers, and gels. nih.gov The specific interactions between the molecular components dictate the final architecture and properties of the supramolecular entity. For example, the interaction between amines and acids can lead to the formation of distinct protonated clusters and macrocycles. acs.org

While there is no specific research on the supramolecular assemblies of this compound, its structural components suggest it could participate in such chemistry. The secondary amine can act as a hydrogen bond donor and acceptor, and upon protonation, it can engage in electrostatic interactions. The hydrophobic cyclohexane (B81311) and heptyl groups could drive self-assembly in aqueous environments through hydrophobic effects. The chirality of the molecule could also lead to the formation of chiral supramolecular structures.

Host-Guest Chemistry and Molecular Recognition Phenomena with Amines

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a host molecule and a guest molecule or ion. rsc.org Amines are frequently employed in these systems due to their ability to form hydrogen bonds and engage in electrostatic interactions. nih.gov The nitrogen atom's lone pair of electrons and the attached hydrogen atom in secondary amines make them excellent candidates for both donating and accepting hydrogen bonds.

While specific studies on this compound in host-guest chemistry are not readily found, the broader class of secondary amines has been extensively studied for molecular recognition. researchgate.netrsc.orghelsinki.fi For instance, secondary amine derivatives have been successfully used as chiral solvating agents to distinguish between enantiomers of carboxylic acids. researchgate.netrsc.org The formation of diastereomeric complexes through hydrogen bonding and other non-covalent interactions allows for the differentiation of chiral molecules. The structure of this compound, with its own chiral center at the second carbon of the heptyl group, suggests its potential as a chiral resolving agent.

Table 1: Key Interactions in Amine-Based Host-Guest Chemistry

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor, and the nitrogen lone pair as an acceptor. | Crucial for binding to guests with complementary functional groups. |

| Electrostatic Interactions | The protonated amine (ammonium) can interact with anionic guests. | Enables recognition of negatively charged species. |

| Hydrophobic Interactions | The cyclohexyl and heptyl groups can interact with nonpolar regions of a guest molecule. | Contributes to the stability of the host-guest complex in polar solvents. |

| Steric Fit | The overall size and shape of the amine influence which guests can be bound. | The specific geometry of this compound would determine its guest selectivity. |

Applications of Amine-Based Supramolecular Systems in Sensing and Molecular Switches

The principles of molecular recognition by amines are directly applicable to the development of sensors and molecular switches. Supramolecular systems containing amines can be designed to produce a detectable signal, such as a change in color or fluorescence, upon binding to a specific analyte. acs.org

Amine-based supramolecular sensors have been developed for a variety of analytes, including anions and other small molecules. rsc.org For example, fluorescent sensors for amine vapors have been created using supramolecular organogels. rsc.org The interaction of the amine analyte with the sensor system leads to a change in the fluorescence output, allowing for sensitive detection. rsc.org Given its volatility and amine functionality, this compound could potentially be detected by such systems, or conversely, its derivatives could be incorporated into new sensor designs.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or the presence of a chemical species. Secondary amines have been incorporated into molecular switch architectures. rsc.orgresearchgate.net For example, the protonation and deprotonation of a secondary amine can be used to control the conformation of a larger molecule, effectively switching it between different states. acs.org This ability to respond to pH changes is a fundamental property of amines that could be harnessed if this compound were to be used as a component in a molecular switch.

Role of Amine Chemistry in Advanced Materials and CO₂ Capture Technologies

The reactivity of amines makes them valuable in the development of advanced materials and in environmental applications like carbon dioxide (CO₂) capture. Amine-based materials are widely researched for their potential to mitigate greenhouse gas emissions. rsc.org

The fundamental reaction for CO₂ capture by primary and secondary amines involves the formation of a carbamate. mdpi.comutwente.nl This reversible reaction allows for CO₂ to be captured from flue gas streams and then released in a concentrated form for storage or utilization. bellona.org While alkanolamines like monoethanolamine (MEA) and diethanolamine (B148213) (DEA) are commonly used, the search for more efficient and less corrosive solvents is ongoing. researchgate.netresearchgate.net

The suitability of a particular amine for CO₂ capture depends on several factors, including its reactivity, absorption capacity, regeneration energy, and volatility. The structure of this compound, with its secondary amine group, makes it a theoretical candidate for CO₂ capture. However, its relatively high molecular weight compared to commonly used amines might affect its absorption capacity on a mass basis. Its low volatility, a consequence of its molecular weight, could be advantageous in reducing solvent losses.

Table 2: Comparison of Amine Classes for CO₂ Capture

| Amine Class | Reaction with CO₂ | Advantages | Disadvantages |

| Primary Amines | Forms carbamate | High reactivity | High regeneration energy, potential for degradation |

| Secondary Amines | Forms carbamate | Good balance of reactivity and stability | Moderate regeneration energy |

| Tertiary Amines | Catalyzes CO₂ hydration to bicarbonate | Lower regeneration energy | Slower reaction rates |

In the realm of advanced materials, amines are used as curing agents for epoxy resins, as building blocks for polymers, and in the functionalization of surfaces. The specific properties of this compound, such as its basicity and the steric bulk of its substituents, would influence its performance in these applications.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for N-(Heptan-2-yl)cyclohexanamine?

Methodological Answer:

Synthesis typically involves reductive amination or nucleophilic substitution between cyclohexanamine and heptan-2-yl derivatives. For example, analogous compounds like benzotriazole-based cyclohexanamine derivatives have been synthesized using heterocyclic reagents, followed by purification via column chromatography and recrystallization . Characterization via FT-IR and mass spectroscopy (e.g., ESI-MS) is critical to confirm molecular identity and purity. Safety protocols, such as handling flammable liquids under inert atmospheres and using explosion-proof equipment, should be strictly followed, as outlined in SDS guidelines for related amines .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

Key techniques include:

- FT-IR Spectroscopy : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C-N vibrations near 1200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS for molecular weight confirmation and fragmentation pattern analysis .

- X-ray Crystallography : For definitive structural elucidation, as demonstrated in studies of related N-cyclohexylimino compounds .

- NMR Spectroscopy : ¹H/¹³C NMR to resolve stereochemistry and verify substitution patterns (e.g., cyclohexane ring protons and heptan-2-yl branching) .

Advanced: How can computational methods predict the physicochemical or biological properties of this compound?

Methodological Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Used to study interactions with biological targets (e.g., proteins like 3G9k), as seen in benzotriazole-cyclohexanamine analogs .

- QSPR/Neural Networks : Models trained on structural descriptors (e.g., logP, polar surface area) can predict solubility, toxicity, or receptor binding affinity . Validate predictions with experimental data from spectral databases (e.g., NIST Chemistry WebBook) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental spectra with authoritative databases (e.g., NIST Standard Reference Data) . Note that NIST explicitly warns of potential errors, so discrepancies should prompt re-evaluation of experimental conditions (e.g., solvent effects in NMR).

- Isotopic Labeling : For ambiguous proton environments, deuterated analogs can simplify splitting patterns.

- Crystallographic Validation : If available, X-ray structures (e.g., as in ) provide unambiguous bond-length and angle data to resolve stereochemical disputes.

Advanced: What structural features of this compound influence its reactivity or biological activity?

Methodological Answer:

- Steric Effects : The branched heptan-2-yl group may hinder nucleophilic attack at the amine, as seen in similar sec-butyl-substituted cyclohexanamines .

- Conformational Flexibility : The cyclohexane ring’s chair-flip dynamics (studied via dynamic NMR or MD simulations) affect binding to chiral targets .

- Hydrophobicity : The nonpolar heptan-2-yl chain enhances lipid solubility, which can be quantified via octanol-water partition coefficients (logP) . Comparative studies with analogs (e.g., N-cyclooctanamine derivatives) highlight the role of alkyl chain length in membrane permeability .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended for structurally similar amines (e.g., N,N-diethylformamide) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in sealed, flame-resistant containers away from oxidizers, per SDS guidelines for cyclohexanamine derivatives .

Advanced: How can researchers design experiments to study the environmental impact of this compound?

Methodological Answer:

- Aquatic Toxicity Assays : Use Daphnia magna or zebrafish models to assess LC₅₀ values, referencing protocols for n-hexane derivatives .

- Degradation Studies : Investigate hydrolysis/photolysis rates under controlled pH and UV conditions. Monitor byproducts via LC-MS .

- QSAR Modeling : Predict biodegradability using quantitative structure-activity relationship models trained on analogous amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.